molecular formula C10H7NO3S B7779751 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid

Cat. No.: B7779751
M. Wt: 221.23 g/mol
InChI Key: ORFATQHUKCOAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyridine carboxylic acids. One common method includes the use of thiophene-2-carboxylic acid and 2-hydroxy-6-pyridinecarboxylic acid under specific reaction conditions, such as the presence of a dehydrating agent and a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-(thiophen-2-yl)pyridine-3-carboxylic acid
  • Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate
  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid

Uniqueness

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid is unique due to its specific combination of pyridine and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9-5-6(10(13)14)4-7(11-9)8-2-1-3-15-8/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFATQHUKCOAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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